1,4,5-Triphenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
36372-77-7 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,4,5-triphenylpyrazole |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-22-23(19-14-8-3-9-15-19)21(20)18-12-6-2-7-13-18/h1-16H |
InChI Key |
GAAAZLAWPPVHHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Triphenyl 1h Pyrazoles
Strategic Approaches to Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring in 1,4,5-Triphenyl-1H-pyrazole can be achieved through several strategic synthetic routes. These are broadly categorized into cyclocondensation reactions, which involve the reaction of a binucleophile with a 1,3-dielectrophile, and 1,3-dipolar cycloadditions, which form the five-membered ring in a single concerted or stepwise step from a 1,3-dipole and a dipolarophile.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
Cyclocondensation reactions represent the most traditional and widely used method for pyrazole synthesis. mdpi.comresearchgate.net This approach involves the reaction of a hydrazine derivative, acting as a two-atom nitrogen source, with a three-carbon backbone, typically an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. mdpi.comnih.gov
The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine derivatives is a primary route to 1,3,5-triaryl-2-pyrazolines, which are the dihydro precursors to the corresponding pyrazoles. nih.govijcps.comuii.ac.id For the synthesis of this compound, the required precursor would be a chalcone (B49325) that incorporates the necessary phenyl groups, which upon reaction with phenylhydrazine (B124118) and subsequent oxidation, yields the target molecule.
The general pathway involves the initial reaction of a chalcone with phenylhydrazine, typically in a solvent such as ethanol (B145695) or acetic acid, to form an intermediate pyrazoline. ijcps.comamazonaws.com This cyclocondensation can be accelerated or made more efficient through various means. For instance, ultrasound irradiation has been shown to significantly shorten reaction times and improve yields of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine hydrochloride. nih.gov Another approach utilizes heterogeneous catalysts, such as mesoporous SiO2-Al2O3, which facilitates the condensation of chalcones and phenylhydrazine hydrate (B1144303) to give the pyrazoline derivative in high yields under mild conditions. jchemlett.com The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. jchemlett.com
The final step in this pathway is the aromatization of the initially formed 4,5-dihydro-1H-pyrazole (pyrazoline) to the stable pyrazole ring. This oxidation can be achieved using various reagents. nih.gov
Table 1: Selected Methods for Pyrazoline Synthesis from Chalcones
| Precursors | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chalcone, Phenylhydrazine hydrochloride | Ultrasound (25 kHz), Sodium acetate (B1210297), Acetic acid/water | 1,3,5-Triphenyl-2-pyrazoline | 96% | nih.gov |
| Substituted Chalcone, Phenylhydrazine hydrate | Mesoporous SiO2-Al2O3, Reflux | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | High | jchemlett.com |
| Chalcone, Phenylhydrazine | Absolute ethanol, Reflux | Triphenyl pyrazole derivative | Good | ijcps.com |
The condensation of 1,3-dicarbonyl compounds with hydrazines is a foundational and direct method for preparing pyrazoles, first reported by Knorr in 1883. mdpi.comresearchgate.net This method avoids the need for a separate oxidation step as the pyrazole ring is formed directly. To synthesize this compound, a suitable 1,3-diketone precursor is 1,2,3-triphenylpropane-1,3-dione. The reaction of this diketone with hydrazine would lead to the formation of the pyrazole ring.
A more common and commercially available precursor is 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). Reaction with a substituted hydrazine, such as phenylhydrazine, is necessary to introduce the third phenyl group at the N1 position of the pyrazole ring. The condensation typically proceeds by heating the reactants in a suitable solvent. dergipark.org.tr The use of N,N-dimethylacetamide as a solvent has been shown to provide good yields and high regioselectivity for the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines at room temperature. researchgate.net In-situ generation of 1,3-diketones from ketones and acid chlorides followed by the addition of hydrazine also provides a rapid and general route to pyrazoles that might otherwise be difficult to access. researchgate.netorganic-chemistry.org
Table 2: Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide, Room Temp. | 1-Aryl-3,4,5-substituted pyrazoles | researchgate.net |
| Ketones + Acid Chlorides (in situ) | Hydrazine | Not specified | Polysubstituted pyrazoles | researchgate.netorganic-chemistry.org |
| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 4-bromoaniline (forms hydrazine in situ) | NaNO2, ice bath | Substituted pyrazole | dergipark.org.tr |
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions offer a powerful and often highly regioselective method for constructing five-membered heterocyclic rings like pyrazoles. mdpi.com This strategy involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, a molecule containing a double or triple bond.
Nitrilimines are reactive 1,3-dipoles that can be generated in situ and react with alkenes to form pyrazolines, which can subsequently be oxidized to pyrazoles. mdpi.com Nitrilimines are commonly formed from the dehydrohalogenation of hydrazonoyl halides in the presence of a base like triethylamine, or via the photochemical extrusion of nitrogen from tetrazoles. sonar.chmdpi.com
The reaction of diphenylnitrilimine, generated in situ from the corresponding hydrazonoyl chloride, with an alkene dipolarophile such as styrene (B11656) would theoretically lead to a triphenyl-substituted pyrazoline. A subsequent oxidation step would be required to yield this compound. A more direct route to the pyrazole ring is the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, where dipolarophiles such as enaminones are used. nih.gov This approach can provide fully substituted pyrazoles directly in excellent yield and with high regioselectivity. nih.gov The use of electron-rich alkenes as dipolarophiles has been shown to overcome issues of low regioselectivity sometimes observed with non-activated alkenes. acs.org
Table 3: Pyrazole Synthesis via Nitrilimine Cycloaddition
| 1,3-Dipole Source | Dipolarophile | Key Features | Product Type | Reference(s) |
|---|---|---|---|---|
| Hydrazonoyl Chloride | Enaminone | Eliminative cycloaddition (ENAC), high regioselectivity | Fully substituted pyrazole | nih.gov |
| 2,5-Disubstituted Tetrazole | Alkyne | Photochemical generation of nitrilimine | Polysubstituted pyrazole | sonar.ch |
| α-chloroarylidene-phenylhydrazones | Thioaurones | Forms spiropyrazolines, high regioselectivity | Spiro-2-Pyrazolines | mdpi.com |
Sydnones, a class of mesoionic aromatic compounds, can function as 1,3-dipoles in cycloaddition reactions with alkynes to produce pyrazoles. mdpi.combeilstein-journals.org This reaction typically involves heating the sydnone (B8496669) and the alkyne in an inert solvent, leading to a [3+2] cycloaddition followed by the extrusion of carbon dioxide to form the aromatic pyrazole ring directly. beilstein-journals.org
To synthesize this compound using this method, one could envision the reaction between 3,4-diphenylsydnone and phenylacetylene (B144264) or, alternatively, 3-phenylsydnone (B89390) and diphenylacetylene (B1204595). The reaction of 3-substituted sydnones with symmetrical alkynes like diphenylacetylene is a straightforward method for synthesizing tetrasubstituted pyrazoles. beilstein-journals.org While thermal reactions can lack regioselectivity with unsymmetrical alkynes, the use of copper catalysis has been shown to improve both yields and regioselectivity, allowing the formation of 1,4-disubstituted pyrazoles under mild conditions. nih.govmdpi.com
Table 4: Pyrazole Synthesis via Sydnone-Alkyne Cycloaddition
| Sydnone | Alkyne | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| 3-Aryl/Alkyl Sydnone | Symmetrical Alkyne (e.g., Diphenylacetylene) | Thermal (boiling toluene (B28343)/xylene) | Direct formation of pyrazole, CO2 extrusion | beilstein-journals.org |
| Arylglycines (Sydnone precursor) | Terminal Alkyne | One-pot, Cu-catalyzed | Forms 1,4-disubstituted pyrazoles | nih.govmdpi.com |
| 3-Substituted Sydnone | Non-symmetrical Alkyne | Cu(I)-phenanthroline catalyst | High regioselectivity | beilstein-journals.org |
Diazocarbonyl Compound Cycloadditions
The synthesis of the pyrazole core via the 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful and versatile method. rsc.org This approach is a cornerstone in heterocyclic chemistry for constructing the five-membered pyrazole ring. In this reaction, a diazocarbonyl compound acts as the 1,3-dipole, which reacts with a dipolarophile, in this case, an alkyne, to form the pyrazole ring after tautomerization.
The reaction of α-diazocarbonyl compounds with alkynes can often be achieved simply by heating, and in many cases, the reactions can be conducted under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org This method can produce pyrazole products in high yields without the need for extensive work-up or purification. rsc.org While the direct synthesis of this compound would require a specifically substituted diazocarbonyl compound and diphenylacetylene, the general methodology provides a viable route to highly substituted pyrazoles. The versatility of diazo compounds allows for the synthesis of a wide variety of azole types. nih.gov
Oxidative Aromatization of Pyrazolines
A common and effective strategy for synthesizing 1,3,5-trisubstituted pyrazoles involves a two-step process: first, the cyclocondensation of an α,β-unsaturated ketone (like a chalcone) with a hydrazine derivative to form a 4,5-dihydro-1H-pyrazole, also known as a pyrazoline, followed by the oxidative aromatization of this intermediate. researchgate.netresearchgate.net The pyrazoline intermediate is dehydrogenated to form the stable aromatic pyrazole ring. researchgate.net
A variety of oxidizing agents and systems have been developed to facilitate this transformation efficiently. researchgate.net Many of these protocols have proven effective for the oxidation of 1,3,5-trisubstituted pyrazolines. researchgate.net For instance, an efficient and simple procedure utilizes bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br2) in acetic acid at room temperature, producing pyrazoles in good to excellent yields. researchgate.net Another method employs 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) under microwave irradiation, which can be performed with or without a solvent. researchgate.net The use of silica (B1680970) gel as a support in this microwave-assisted method has been shown to reduce reaction times and improve yields. researchgate.net
More recently, an electrochemically enabled approach for the oxidative aromatization of pyrazolines has been presented as a sustainable method. rsc.org This technique uses inexpensive sodium chloride as both a redox mediator and a supporting electrolyte in a biphasic system, allowing for simple work-up strategies. rsc.org Biomimetic catalyst systems, such as human hemoglobin (HbA) with hydrogen peroxide, have also been shown to efficiently catalyze the oxidative aromatization of pyrazolines. nih.gov
Table 1: Comparison of Oxidizing Agents for Aromatization of Pyrazolines
| Oxidizing Agent/System | Conditions | Yield | Reference |
| DABCO-Br2 | Acetic Acid, Room Temperature | 87-95% | researchgate.net |
| NBS / Silica Gel | Microwave, Solvent-Free | Good | clockss.org |
| Electrochemical (NaCl) | Biphasic System | Moderate to Excellent | rsc.org |
| Human Hemoglobin (HbA) / H2O2 | Phosphate Buffer | - | nih.gov |
| 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Microwave, Solvent-Free | Good | researchgate.net |
Regioselective Synthesis of Substituted Pyrazoles
When synthesizing unsymmetrically substituted pyrazoles, controlling the position of substituents on the pyrazole core is a critical challenge. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to the formation of two constitutional isomers.
Control of Substituent Position on the Pyrazole Core
The regioselectivity of the condensation reaction between 1,3-diketones and arylhydrazines is highly dependent on the reaction conditions and the nature of the reactants. organic-chemistry.orgresearchgate.net A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved by conducting the reaction at room temperature in N,N-dimethylacetamide (DMAc). organic-chemistry.orgresearchgate.net This method furnishes the desired pyrazoles in good yields, demonstrating excellent control over substituent placement. organic-chemistry.orgresearchgate.net
The structure of the major pyrazole isomer can be definitively confirmed using techniques such as NOE (Nuclear Overhauser Effect) NMR experiments. organic-chemistry.org The choice of an appropriate α,β-ethylenic ketone and a substituted hydrazine is fundamental in directing the synthesis towards the desired isomer. mdpi.com For example, the reaction of arylhydrazines with specifically designed carbonyl derivatives allows for the synthesis of 1,3,4,5-substituted pyrazoles with predictable regiochemistry. nih.gov
Influence of Reaction Conditions on Isomer Formation
Reaction conditions play a pivotal role in determining the outcome and regioselectivity of pyrazole synthesis. The choice of solvent is particularly influential. For the condensation of 1,3-diketones with arylhydrazines, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), has been shown to significantly enhance regioselectivity compared to polar protic solvents like ethanol or acetic acid. organic-chemistry.org
Temperature is another critical factor. In certain syntheses, reaction temperature can dictate whether the reaction stops at the intermediate pyrazoline stage or proceeds to the fully aromatized pyrazole. scielo.br For instance, milder temperature conditions may favor the formation of 4,5-dihydro-1H-pyrazoles, while more drastic temperatures can lead to the dehydrated pyrazole products. scielo.br In some cases, the addition of an acid catalyst can favor the second dehydration step, increasing the yield of the final pyrazole product. organic-chemistry.org Computational chemistry methods are also being developed to predict the regioselectivity of such reactions, offering a tool to guide the optimization of reaction conditions. researchgate.net
Table 2: Effect of Solvent on Regioselective Pyrazole Synthesis
| Solvent Type | Examples | Effect on Regioselectivity | Reference |
| Aprotic (strong dipole moment) | DMAc, DMF, NMP | Significantly improved regioselectivity | organic-chemistry.org |
| Polar Protic | Ethanol, Acetic Acid | Lower regioselectivity | organic-chemistry.org |
Modern Synthetic Techniques and Green Chemistry Approaches
In line with the growing emphasis on sustainable chemical manufacturing, modern synthetic methods are increasingly focused on reducing environmental impact. These "green" approaches prioritize the use of less hazardous chemicals, alternative energy sources, and solvent-free conditions. rjptonline.orgacs.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique that dramatically reduces reaction times, often increases product yields, and enhances purity compared to conventional heating methods. clockss.orgnih.gov This technology has been successfully applied to the synthesis of this compound and its derivatives.
Several studies have demonstrated the advantages of using microwave irradiation for pyrazole synthesis. For example, the aromatization of 1,3,5-trisubstituted 2-pyrazolines to their corresponding pyrazoles using N-bromosuccinimide (NBS) on a silica-gel support is significantly accelerated under microwave irradiation in solvent-free conditions. clockss.org Similarly, the cyclocondensation reactions to form the initial pyrazoline ring can be efficiently carried out using microwave heating, often providing better yields in shorter times than conventional methods. researchgate.net One-pot syntheses of pyrazole derivatives have also been developed using microwave activation under solvent-free conditions, starting directly from carbonyl precursors and tosylhydrazones generated in situ. nih.gov This approach simplifies the procedure and enhances its green credentials. nih.gov The efficiency of microwave-assisted synthesis is often attributed to the rapid, uniform heating of the reaction mixture. dergipark.org.tr
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Aromatization of Pyrazolines | - | 7-10 min | Good yields | clockss.org |
| Pyrazoline Synthesis | 8-9.5 hours | 20-30 min | From 28-72% to 84-98% | ijpsjournal.com |
| One-Pot Pyrazole Synthesis | - | Short reaction times | High yields | nih.gov |
| 5-Aminopyrazolone Synthesis | 4 hours | 2 min | From 80% to 88% | ijpsjournal.com |
Catalytic Methods in Pyrazole Synthesis
The use of catalysts in the synthesis of pyrazoles, particularly this compound and its derivatives, has been instrumental in improving reaction rates, yields, and selectivity. A variety of catalytic systems, including both homogeneous and heterogeneous catalysts, have been explored.
One notable approach involves the use of a mesoporous SiO2-Al2O3 mixed metal oxide as a heterogeneous catalyst. jchemlett.comjchemlett.com This catalyst, prepared by a hydrothermal method, has demonstrated high efficiency in the condensation reaction of chalcones with phenylhydrazine hydrate to produce 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives in excellent yields and with short reaction times. jchemlett.comjchemlett.com An advantage of this solid acid catalyst is its recyclability, retaining consistent activity over multiple reaction cycles, which is economically and environmentally beneficial. jchemlett.com The synthesis is typically carried out in ethanol, which has been identified as the optimal solvent for this transformation. jchemlett.com
Iron catalysis has also emerged as a sustainable method for the synthesis of 1,3,5-triphenyl-1H-pyrazoles. rsc.org This approach utilizes a tandem C-C and C-N coupling reaction with alcohols as the primary feedstock. rsc.org The reaction is typically performed in dry toluene using a specific iron catalyst and a base like tBuOK at elevated temperatures. rsc.org
Other catalytic systems that have been reported for the synthesis of pyrazoline derivatives include ZnO nanoparticles, copper(II) chloride, and tungstophosphoric acid. jchemlett.com For instance, tungstophosphoric acid (H3PW12O40) has been used in ethanol at 45°C to synthesize pyrazoline derivatives from chalcones and phenylhydrazine. jchemlett.com
Below is a table summarizing various catalytic methods for the synthesis of triphenyl-1H-pyrazole derivatives.
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Mesoporous SiO2-Al2O3 | Substituted chalcone, Phenylhydrazine hydrate | Ethanol | 85 (reflux) | Excellent | jchemlett.comjchemlett.com |
| Iron Catalyst | Aryl hydrazine, Primary/Secondary alcohols | Toluene | 100 | 70-82 | rsc.org |
| H3PW12O40 (4 mol%) | Chalcone, Phenylhydrazine | Ethanol | 45 | - | jchemlett.com |
| Scandium triflate [Sc(OTf)3] | Chalcone, Phenylhydrazine | Solvent-free (microwave) | - | 74-92 | tandfonline.com |
Solvent-Free and Aqueous Medium Conditions
In the pursuit of greener and more sustainable chemical processes, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents. This has led to the development of solvent-free and aqueous medium conditions for the synthesis of this compound and related compounds.
Solvent-free synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been reported, offering an environmentally friendly alternative to traditional methods. grafiati.com One such method involves heating a mixture of reactants, which can lead to high yields of the desired products. For instance, the reaction of heterocyclic ketene (B1206846) aminals with 1-phenyl-1H-pyrazol-5(4H)-ones and triethoxymethane under solvent-free and catalyst-free conditions by simple refluxing has been shown to be highly efficient. rsc.org Microwave irradiation has also been successfully employed in solvent-free syntheses, significantly reducing reaction times. tandfonline.commdpi.com
Aqueous media provide another eco-friendly alternative. The synthesis of pyrazole derivatives has been achieved in water, often with the aid of a catalyst. For example, cobalt ferrite (B1171679) nanoparticles (CoFe2O4 MNPs) have been used as a magnetically separable catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives in an ethanol-water (1:1) system at ambient temperature. researchgate.net This method offers good yields and easy catalyst recovery. researchgate.net The use of aqueous 2-methoxyethanol (B45455) has also been reported as a clean reaction medium for synthesizing N-formyl-2-pyrazoline derivatives. scitecresearch.com
The following table highlights examples of solvent-free and aqueous medium syntheses of triphenyl-1H-pyrazole derivatives.
| Reaction Conditions | Reactants | Catalyst/Promoter | Yield (%) | Reference |
| Solvent-free, 80°C | Chalcone, Phenylhydrazine | Methanesulphonic acid | 95 | tandfonline.com |
| Solvent-free, Reflux | Heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, Triethoxymethane | None | Excellent | rsc.org |
| Ethanol:Water (1:1), Ambient Temp. | Chalcone, Phenylhydrazine hydrate | CoFe2O4 MNPs | Good | researchgate.net |
| Water, Reflux | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium (B1175870) acetate | - | preprints.org |
| Water, 100°C | Phenylhydrazine, 3-Aminocrotononitrile, Benzaldehyde, Thiobarbituric acid | p-TSA | 91 | mdpi.com |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials. Several MCR strategies have been developed for the synthesis of substituted pyrazoles, including those with triphenyl substitution patterns.
A common approach involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water with a catalytic amount of ammonium acetate has been devised for the synthesis of 1-H-pyrazole derivatives. preprints.org Another one-pot, four-component synthesis combines enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) under similar conditions to yield pyrazol[3,4-b]pyridine derivatives. preprints.org
The synthesis of 1,4,5-substituted pyrazoles can also be achieved through a one-pot process involving the reaction of 1,3-dicarbonyl compounds and DMF-dimethylacetal (DMFDMA) to generate enaminone intermediates, which then react with hydrazines. beilstein-journals.org This method is catalyzed by 2,2,2-trifluoroethanol. beilstein-journals.org
Furthermore, a pseudo-five-component reaction has been reported for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using β-ketoesters, phenylhydrazines, and an aldehyde in the presence of potassium carbonate as a catalyst. orientjchem.org
The table below provides an overview of selected multi-component reactions for pyrazole synthesis.
| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Reference |
| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate / Water | 1-H-pyrazoles | preprints.org |
| Four-component | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate / Water | Pyrazol[3,4-b]pyridines | preprints.org |
| Three-component | 1,3-Dicarbonyl compounds, DMFDMA, Hydrazines | 2,2,2-Trifluoroethanol | 1,4,5-Substituted pyrazoles | beilstein-journals.org |
| Pseudo-five-component | β-Ketoesters, Phenylhydrazines, Aldehyde | K2CO3 / Acetonitrile (B52724) | 4,4'-(Arylmethylene)bis(pyrazol-5-ols) | orientjchem.org |
| Three-component | Thiobarbituric acid, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Benzaldehyde | p-TSA / Heat | Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine | mdpi.com |
Post-Cyclization Functionalization Strategies for Aryl Groups
Following the construction of the pyrazole core, subsequent functionalization of the appended aryl groups offers a powerful strategy to create a diverse library of derivatives with potentially novel properties. These post-cyclization modifications primarily involve C-H activation and cross-coupling reactions.
Palladium-catalyzed C(sp2)–H bond functionalization is a prominent method for introducing new substituents onto the aryl rings. d-nb.infonih.gov This approach often utilizes a directing group to achieve regioselective activation of a specific C-H bond. For instance, an imine group, formed from an aryl amine, can direct the ortho-C-H activation, leading to the formation of new C-C or C-heteroatom bonds. d-nb.infonih.gov
Domino reactions, catalyzed by transition metals like gold(III), can also be employed for the cyclization and subsequent functionalization in a single pot. chemrxiv.org These methods allow for the efficient construction of complex heterocyclic systems. Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides have been developed to synthesize γ-lactam-substituted quinone derivatives, demonstrating the utility of radical-initiated processes for post-cyclization modification. rsc.org
While direct functionalization of the phenyl rings of this compound itself is not extensively detailed in the provided context, the principles of aryl C-H functionalization and cross-coupling reactions are broadly applicable. These strategies would likely involve the use of transition metal catalysts to introduce various functional groups (e.g., alkyl, aryl, heteroatom-containing groups) onto the phenyl rings at the 1, 4, and 5-positions of the pyrazole core.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and 1,4,5-Triphenyl-1H-pyrazole is no exception. Through various NMR experiments, the precise arrangement of atoms and their electronic environments can be determined.
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the three phenyl rings resonate in the downfield region, generally between δ 7.2 and 7.6 ppm. rsc.org The complex multiplet patterns observed in this region are due to the spin-spin coupling between adjacent protons on the phenyl rings. The integration of these signals corresponds to the total number of aromatic protons. For instance, in 3-methyl-1,4,5-triphenyl-1H-pyrazole, the aromatic protons appear as a series of multiplets in the range of δ 7.24-7.61 ppm. rsc.org The pyrazole (B372694) ring proton, if present, would exhibit a characteristic chemical shift, but in the case of this compound, this position is substituted.
Table 1: Representative ¹H NMR Spectral Data for a Substituted this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic Protons | 7.24-7.61 | Multiplet (m) | rsc.org |
| Methyl Protons (on C3) | 2.32 | Singlet (s) | rsc.org |
| Note: Data for 3-methyl-1,4,5-triphenyl-1H-pyrazole in CDCl₃. The chemical shifts for the unsubstituted this compound would be similar for the aromatic regions. |
Table 2: ¹³C NMR Chemical Shifts for a Substituted this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| C3 (pyrazole) | 149.81 | rsc.org |
| C4 (pyrazole) | 120.25 | rsc.org |
| C5 (pyrazole) | 137.81 | rsc.org |
| Phenyl Carbons | 125.29-140.05 | rsc.org |
| Methyl Carbon | 11.85 | rsc.org |
| Note: Data for 3-methyl-1,4,5-triphenyl-1H-pyrazole in CDCl₃. The chemical shifts for the unsubstituted this compound would show similar patterns for the pyrazole and phenyl carbons. |
To gain deeper insights into the three-dimensional structure and connectivity of this compound, advanced two-dimensional (2D) NMR techniques are employed. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of protons with their directly attached carbon atoms, confirming the C-H framework of the molecule. numberanalytics.com This is particularly useful for unambiguously assigning the proton and carbon signals of the overlapping aromatic regions.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. numberanalytics.com For this compound, NOESY experiments can reveal through-space interactions between the protons of the different phenyl rings and between the phenyl rings and the pyrazole core. mdpi.com These correlations are crucial for determining the preferred conformation and the relative orientation of the phenyl groups in solution. For instance, NOE correlations can help to establish which phenyl ring is attached to which position of the pyrazole ring and how they are oriented with respect to each other. mdpi.com
Theoretical calculations, often using Density Functional Theory (DFT), have become an invaluable tool for predicting NMR chemical shifts. derpharmachemica.comnih.gov By creating a computational model of this compound, its ¹H and ¹³C NMR spectra can be simulated. These theoretical spectra are then compared with the experimentally obtained data. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed structure. nih.gov Furthermore, discrepancies between theoretical and experimental values can highlight specific conformational or electronic effects that may not be immediately apparent from the experimental data alone. This integrated approach of experimental and theoretical NMR analysis allows for a more robust and detailed structural elucidation of this compound. derpharmachemica.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes.
The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the stretching and bending vibrations of the various functional groups present in the molecule. The key vibrational modes include:
C-H stretching: The aromatic C-H stretching vibrations of the phenyl groups typically appear in the region of 3100-3000 cm⁻¹.
C=C stretching: The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. jchemlett.com For instance, in a related pyrazole derivative, these bands were observed at 1589 cm⁻¹ and 1489 cm⁻¹. jchemlett.com
C=N stretching: The C=N stretching vibration of the pyrazole ring is expected in the region of 1600-1550 cm⁻¹. jchemlett.com
Ring vibrations: The in-plane and out-of-plane bending vibrations of the pyrazole and phenyl rings produce a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).
The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. Theoretical calculations using methods like DFT can be employed to calculate the vibrational frequencies and intensities, aiding in the precise assignment of the observed experimental bands. nih.govmdpi.com
Table 3: Key IR Absorption Bands for a Related Pyrazole Derivative
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C=N stretching | 1589 | jchemlett.com |
| C=C stretching | 1489 | jchemlett.com |
| Note: Data for 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole. |
Correlation of Experimental and Theoretically Calculated IR Spectra
The vibrational characteristics of pyrazole derivatives, including this compound, have been investigated through both experimental Fourier-transform infrared (FT-IR) spectroscopy and theoretical calculations, often employing Density Functional Theory (DFT). derpharmachemica.commdpi.com This dual approach allows for a comprehensive understanding of the molecule's vibrational modes.
Theoretical calculations, typically using methods like B3LYP with a 6-311++G(d,p) basis set, are performed to predict the harmonic vibrational frequencies. derpharmachemica.com These calculated spectra are then compared with the experimental FT-IR spectra. A high degree of correlation between the theoretical and experimental values provides strong evidence for the proposed molecular structure. derpharmachemica.com For instance, in pyrazole derivatives, the C=N stretching vibration is a key characteristic band, often observed around 1600 cm⁻¹. The C-H bending in the pyrazole ring is another identifiable feature. Studies on similar pyrazole structures have shown good agreement between the experimental and calculated frequencies for various vibrational modes, including the pyrazole ring deformations and the stretching vibrations of associated functional groups. derpharmachemica.com
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for the structural elucidation of this compound, providing information on its molecular weight and fragmentation behavior.
Molecular Ion Peak Determination for Molecular Weight Confirmation
In mass spectrometry, the molecular ion peak (M⁺) is fundamental for confirming the molecular weight of a compound. savemyexams.comlibretexts.org For this compound (C₂₁H₁₆N₂), the expected monoisotopic mass is approximately 296.1313 g/mol . Electron ionization (EI) mass spectrometry of pyrazole derivatives typically shows a distinct molecular ion peak. For example, the mass spectrum of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole, a related compound, shows a molecular ion peak at m/z 298.38, which aligns with its molecular formula C₂₁H₁₈N₂. Similarly, for this compound, the observation of a molecular ion peak corresponding to its calculated molecular weight confirms the compound's identity.
Fragmentation Pattern Analysis for Structural Information
The fragmentation pattern in a mass spectrum provides valuable insights into the structure of a molecule. libretexts.orguni-saarland.de In the mass spectrum of this compound, the fragmentation would involve the cleavage of the pyrazole ring and the loss of the phenyl substituents. The relative abundance of the fragment ions helps in deducing the structural arrangement of the molecule. For instance, the fragmentation of related pyrazole compounds often involves the loss of specific neutral fragments, which are consistent with the postulated structure. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. nih.gov This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. HRMS data for 1,3,5-triphenyl-1H-pyrazole has been reported, with a calculated m/z of 295.1230 for C₂₁H₁₅N₂ [M+H]⁺ and a found value of 295.1233, confirming its elemental composition. beilstein-journals.org For this compound, HRMS would provide a precise mass measurement, validating its molecular formula of C₂₁H₁₆N₂.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule.
Electronic Transitions (π-π transitions)*
The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π-π* electronic transitions within the conjugated system of the pyrazole ring and the attached phenyl groups. nih.gov The extensive conjugation in this molecule leads to absorptions in the ultraviolet region. Studies on similar triphenyl-pyrazole derivatives have reported absorption maxima that are indicative of these π-π* transitions. unpad.ac.id The solvent can influence the position of these absorption bands. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic spectra and understand the nature of the electronic transitions. mdpi.com
Solvent Effects on Absorption Spectra
The photophysical properties of pyrazoline derivatives, a class of compounds to which this compound belongs, are known to be influenced by the solvent environment. This phenomenon, known as solvatochromism, has been widely studied for its applications in molecular probes and sensors. researchgate.net
Studies on various pyrazoline derivatives have shown that the polarity of the solvent can significantly affect their absorption and fluorescence spectra. researchgate.netnih.gov An increase in solvent polarity often leads to a red shift (bathochromic shift) in the fluorescence spectra. researchgate.net This is attributed to the interactions between the dye molecule and the solvent molecules. acs.org
For instance, in a study of various pyrazoline derivatives, a significant red shift in the fluorescence spectra was observed as the solvent polarity increased. researchgate.net The solvatochromic behavior is dependent not only on the solvent's polarity but also on its hydrogen-bonding properties. researchgate.net The Lippert-Mataga equation is often used to calculate the change in dipole moments of these compounds between the ground and excited states in different solvents. researchgate.net
While specific data for this compound is not detailed in the provided results, the general behavior of pyrazoline derivatives suggests that its absorption spectrum would exhibit shifts depending on the polarity and hydrogen bonding capabilities of the solvent used. researchgate.netacs.org For example, the absorption maxima of related pyrazoline derivatives have been observed to shift to longer wavelengths (bathochromic shift) with increasing solvent polarity. sioc-journal.cn
X-ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction analysis provides the most unambiguous method for determining the molecular structure of crystalline compounds. For derivatives of this compound, this technique has confirmed the pyrazole ring system and the spatial orientation of the substituent phenyl groups.
For example, the crystal structure of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, a related compound, was determined to be monoclinic. nih.gov Similarly, the structure of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole was found to be orthorhombic. nih.gov The synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole has been reported, and its orthorhombic crystal structure was confirmed by X-ray diffraction (XRD). jchemlett.com
The molecular structure of 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole, which shares a similar triphenyl-substituted heterocyclic core, was determined to be triclinic. researchgate.net These studies provide a solid foundation for understanding the fundamental geometry of these classes of compounds. The crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has also been determined using single-crystal X-ray diffraction. researchgate.net
Analysis of Dihedral Angles and Molecular Non-Planarity
In 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the pyrazole ring and the N-bound benzene (B151609) ring is 11.50 (9)°. nih.gov The dihedral angles between the benzene ring and the two fluoro-substituted phenyl groups are 77.7 (6)° and 16.7 (5)°. nih.gov
For 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the N- and Cimine-bound benzene rings are nearly co-planar with the pyrazole ring, with dihedral angles of 7.73 (13)° and 11.00 (13)°, respectively. nih.gov In contrast, the benzene ring at the chiral carbon is almost perpendicular to the pyrazole ring, with a dihedral angle of 79.53 (13)°. nih.gov
In a quinoxaline-substituted pyrazole derivative, the pyrazole ring is nearly perpendicular to the quinoxaline (B1680401) ring system and a phenyl ring, with dihedral angles of 82.58 (7)° and 87.29 (9)°, respectively. nih.gov For 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole, the imidazole (B134444) ring makes dihedral angles of 62.80 (6)°, 36.98 (6)°, 33.16 (6)°, and 46.24 (6)° with the substituent phenyl rings. researchgate.net
Table 1: Selected Dihedral Angles in this compound Analogs
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |
|---|---|---|---|
| 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov | Pyrazole | N-phenyl | 11.50 (9) |
| 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov | Pyrazole | N-phenyl | 7.73 (13) |
| 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov | Pyrazole | Cimine-phenyl | 11.00 (13) |
| 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov | Pyrazole | C-phenyl | 79.53 (13) |
| 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole researchgate.net | Imidazole | N1-phenyl | 62.80 (6) |
| 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole researchgate.net | Imidazole | C2-phenyl | 36.98 (6) |
| 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole researchgate.net | Imidazole | C4-phenyl | 33.16 (6) |
Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
The way molecules of this compound are arranged in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.
For related pyrazole derivatives, Hirshfeld surface analysis has revealed the importance of various types of intermolecular contacts in stabilizing the crystal packing. researchgate.net These interactions include conventional hydrogen bonds, as well as weaker interactions like C-H···π and π-π stacking interactions. niscpr.res.in
In the crystal structure of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, weak C–H···π interactions contribute to the stability of the crystal structure. nih.gov For 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the packing is stabilized by C—H···N and C—H···Br interactions. nih.gov
Hirshfeld surface analysis of various organic compounds shows that H···H, H···C/C···H, and H···O/O···H interactions are often the most significant contributors to the crystal packing. scirp.orgiucr.org For instance, in one study, Hirshfeld surface analysis of imidazole derivatives was used to investigate intermolecular interactions. researchgate.net In another example, the analysis of a pyrazole derivative showed that H···H (40.1%), H···F/F···H (21.4%), and H···C/C···H (18.9%) were the most important interactions. iucr.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |
| 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |
| 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole |
| 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |
| 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde |
| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
| Phenyl-N′-[3-(2,4,5-triphenyl-2,5-dihydro-1H-pyrazol-3-yl)quinoxalin-2-yl]benzohydrazide |
| 1-Neopentyl-2,4,5-triphenyl-1H-imidazole |
| 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole |
| 3-Methyl-1,4,4-triphenyl-1H-pyrazol-5(4H)-one |
| 5-Phenoxy-1,3,4-triphenyl-1H-pyrazole |
| 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde |
| 4-Iodo-1H-pyrazole |
| 4-bromo-1H-pyrazole |
| 4-chloro-1H-pyrazole |
| 4-fluoro-1H-pyrazole |
| Tris(pyrazol-1-yl)methane triphenylphosphine (B44618) copper(I) tetrafluoroborate |
| 2-6-Dimethoxy-4-((2-nitrophenylimin)methyl) phenol |
| 3-arylazo-6-methyl-2,8,9-triphenyl-8H-imidazo[1,2-b]pyrazolo[4,3-d]pyridazines |
| E-(α)-(3-substituted pyrryl) ethylidene (isopropylidene) succinic anhydrides |
| 1,3-diphenyl-2-propen-1-ones |
Computational Chemistry Investigations and Theoretical Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. For 1,4,5-Triphenyl-1H-pyrazole, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G* or 6-311++G(d,p), have been employed to elucidate its key chemical features. derpharmachemica.comsemanticscholar.orgnih.gov
Representative Theoretical Bond Parameters for Substituted Pyrazole (B372694) Systems:
| Parameter | Typical Calculated Value (Å or °) | Reference Compound System |
|---|---|---|
| C-N (pyrazole ring) | ~1.30 - 1.46 | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid mdpi.com |
| N-N (pyrazole ring) | ~1.36 - 1.38 | (Z)-2-hydroxy-N'-(4-oxo-1,3-thiazolidin-2-ylidene) dergipark.org.tr |
| C=N (pyrazole ring) | ~1.29 - 1.30 | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov |
| C-N-C (bond angle) | ~126 - 128 | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid mdpi.com |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. rjpbcs.comnih.gov
For pyrazole derivatives, the HOMO is often localized on the phenyl rings and the pyrazole core, while the LUMO can be distributed over the pyrazole nucleus and other electron-accepting parts of the molecule. researchgate.net This distribution indicates that intramolecular charge transfer (ICT) is possible upon electronic excitation. researchgate.net The HOMO-LUMO energy gap for pyrazole-based systems is typically in a range that suggests good chemical reactivity and potential for biological activity. nih.gov
Calculated FMO Properties for Representative Pyrazole Derivatives:
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | - | - | - |
| 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone | -6.507 | -2.764 | 3.743 researchgate.net |
| 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | - | - | 4.22 researchgate.net |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface plots different potential values with different colors; regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net
In pyrazole derivatives, the regions around the nitrogen atoms of the pyrazole ring typically exhibit negative electrostatic potential, indicating their role as potential sites for electrophilic attack or hydrogen bonding. researchgate.netmdpi.com The phenyl rings show a mixed potential, while regions around hydrogen atoms are generally positive. This analysis helps in understanding intermolecular interactions and the recognition of the molecule by biological receptors. researchgate.netchemrxiv.org
DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. csic.es Theoretical calculations for related pyrazole structures have shown good agreement with experimental data, aiding in the assignment of complex spectra and the conformational analysis of molecules in solution. csic.es
Vibrational Frequencies: Theoretical calculations of vibrational (infrared and Raman) frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra. derpharmachemica.com While a perfect match is not always achieved due to the calculations often being performed on a single molecule in the gas phase, a scaling factor is typically applied to the calculated frequencies to improve correlation with experimental results. derpharmachemica.com Studies on similar pyrazole compounds have demonstrated a high degree of agreement between theoretical and observed vibrational modes, confirming the molecular structure. derpharmachemica.commdpi.com For example, C-H stretching vibrations in aromatic rings are consistently predicted in the 3000-3100 cm⁻¹ region, and C=N stretching vibrations are found around 1500-1600 cm⁻¹. derpharmachemica.com
Electronic Structure and Quantum Chemical Descriptors
Beyond FMO analysis, a range of quantum chemical descriptors can be calculated from the electronic structure to quantify the reactivity of this compound.
Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. rjpbcs.comresearchgate.net
Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. It can be approximated as half of the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A hard molecule has a large energy gap, making it less reactive. rjpbcs.comacs.org Chemical softness (S = 1/η) is the reciprocal of hardness; softer molecules are more polarizable and generally more reactive. rjpbcs.comacs.org
Global Electrophilicity Index (ω): This index, defined by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. rjpbcs.com It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). semanticscholar.orgrjpbcs.com This descriptor helps to classify molecules as strong or moderate electrophiles and provides insight into their ability to participate in charge-transfer reactions. researchgate.net For instance, pyrazole derivatives with lower hardness and higher electrophilicity values are considered more reactive. semanticscholar.orgresearchgate.net
Calculated Global Reactivity Descriptors for a Representative Pyrazole System:
| Descriptor | Calculated Value for 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole researchgate.net |
|---|---|
| Chemical Softness | 0.24 |
| Electrophilicity | 5.30 |
into this compound
A deep dive into the theoretical underpinnings of this compound reveals a complex interplay of electronic effects, structural possibilities, and dynamic processes. Computational chemistry provides a powerful lens to explore these facets, offering insights that complement and explain experimental observations.
Electron Density Distribution and Charge Transfer Properties
Theoretical studies, often employing Density Functional Theory (DFT), are crucial in elucidating the electron density distribution and charge transfer characteristics of pyrazole derivatives. semanticscholar.orgresearchgate.net For pyrazoles in general, the ring system is electron-rich, possessing both a pyrrole-like nitrogen that contributes to its acidic character and aromaticity, and a pyridine-like nitrogen that imparts basicity. semanticscholar.org This inherent electronic nature makes the pyrazole ring a versatile component in chemical synthesis, capable of participating in both nucleophilic and electrophilic reactions. semanticscholar.org
In the context of substituted pyrazolines, which are precursors to pyrazoles, DFT calculations with functionals like B3LYP have been used to investigate their 3D conformation and electronic properties. semanticscholar.org The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a map of the electron density. For instance, in one study on pyrazoline derivatives, the HOMO and LUMO density distributions were visualized to understand the sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net Such analyses help in predicting the reactivity and potential for intramolecular charge transfer (ICT). ijpsdronline.comacs.org The energy gap between the HOMO and LUMO is a key parameter, with a smaller gap often indicating higher reactivity and facilitating charge transfer. semanticscholar.org
A significant area where charge transfer is pivotal is in the design of fluorescent probes. For 1,3,5-triarylpyrazoline fluorophores, a donor-spacer-acceptor framework can modulate fluorescence intensity through a rapid photoinduced intramolecular electron transfer (PET) process. acs.org The unique electronic structure of these compounds allows for the fine-tuning of excited-state energies and fluorophore-acceptor potentials, which are critical for optimizing the contrast ratio of such probes. acs.org
Modeling of Reaction Mechanisms and Pathways
Computational modeling is an indispensable tool for understanding the mechanisms of reactions involving pyrazole synthesis. The formation of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole, a related pyrazoline, typically occurs through the cyclocondensation of a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) with phenylhydrazine (B124118). The proposed mechanism involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the β-carbon of the chalcone, followed by cyclization and dehydration. researchgate.net
More complex reaction pathways, such as the 1,3-dipolar cycloaddition of nitrilimines with thioaurones to form spiro-pyrazolines, have been elucidated using Molecular Electron Density Theory (MEDT). mdpi.com These studies can explain the observed regioselectivity of the reaction. mdpi.com For example, the topological analysis of the electron localization function (ELF) can confirm the nature of the reaction mechanism, such as a carbenoid-type cycloaddition. mdpi.com
Furthermore, computational methods can predict the course of reactions. For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles, a proposed mechanism starts with the formation of a pyrazoline intermediate through a one-pot reaction, which is then oxidatively aromatized to the final pyrazole product. researchgate.net
Investigation of Tautomerism in Pyrazole Systems
Tautomerism is a fundamental characteristic of many pyrazole derivatives, influencing their structure, reactivity, and biological activity. researchgate.net This phenomenon, particularly annular prototropic tautomerism where a proton shifts between the two nitrogen atoms of the pyrazole ring, has been a subject of extensive theoretical and experimental investigation. researchgate.netresearchgate.netcdnsciencepub.comrsc.orgnih.gov
Relative Stabilities of Tautomeric Forms
The relative stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net Theoretical calculations, such as those at the MP2 or DFT level, are frequently used to predict the most stable tautomeric form in the gas phase and in solution. researchgate.netnih.govpurkh.com
For unsubstituted pyrazole, the 1H-tautomer is the most stable. purkh.com However, the introduction of substituents can significantly alter the energetic landscape. For example, studies on monosubstituted pyrazoles have shown that strong electron-donating groups like -F and -OH at the C5 position tend to stabilize the N2-H tautomer, whereas strong electron-withdrawing groups like -CFO and -COOH favor the N1-H tautomer. researchgate.net In the case of 3(5)-phenyl-5(3)-methylpyrazole, the tautomer with the methyl group at the 5-position is favored over the one with the methyl at the 3-position. cdnsciencepub.com
Solvent effects can also play a crucial role in determining tautomeric preference. nih.gov For instance, in a study of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, it was found to exist predominantly as the 1H-pyrazol-3-ol tautomer in dimeric form in nonpolar solvents, while monomers were present in polar solvents like DMSO. nih.gov
Table 1: Factors Influencing Tautomer Stability in Pyrazoles
| Factor | Influence on Tautomeric Equilibrium | Example |
|---|---|---|
| Substituent Electronic Effects | Electron-donating groups at C5 stabilize the N2-H tautomer; electron-withdrawing groups favor the N1-H tautomer. researchgate.net | -OH at C5 stabilizes N2-H; -COOH at C5 favors N1-H. researchgate.net |
| Steric Hindrance | Bulky substituents can favor the tautomer that minimizes steric interactions. | In 3(5)-phenyl-5(3)-methylpyrazole, the 5-methyl tautomer is favored. cdnsciencepub.com |
| Solvent Polarity | The relative stability of tautomers can shift with solvent polarity. nih.gov | 1-phenyl-1H-pyrazol-3-ol exists as dimers in nonpolar solvents and monomers in polar solvents. nih.gov |
| Hydrogen Bonding | Inter- and intramolecular hydrogen bonding can stabilize specific tautomeric forms. rsc.orgfu-berlin.de | In the solid state, some pyrazoles form hydrogen-bonded cyclic trimers or tetramers. researchgate.net |
Proton Transfer Dynamics
The interconversion between tautomers occurs via proton transfer, and understanding the dynamics of this process is key to a complete picture of pyrazole chemistry. This transfer can occur intramolecularly or intermolecularly, often facilitated by solvent molecules or through self-association.
Computational studies have been employed to model the potential energy surfaces and transition states for proton transfer. acs.orgnih.gov For pyrazole systems that form cyclic hydrogen-bonded aggregates in the solid state, such as trimers, a concerted triple proton transfer can occur. researchgate.net The barrier heights for these processes are related to the distance between the nitrogen atoms involved in the proton transfer. researchgate.net
In some cases, the proton transfer can be extremely fast, occurring on the microsecond to nanosecond timescale, and can even involve quantum mechanical tunneling at low temperatures. fu-berlin.de The study of proton transfer dynamics is not limited to the ground state; excited-state intramolecular proton transfer (ESIPT) is also a significant process, particularly in fluorescent pyrazole derivatives. acs.org Time-dependent DFT (TD-DFT) calculations can be used to explore the potential energy curves in the excited state and determine the likelihood and mechanism of ESIPT. acs.org For example, in quinoline-pyrazole isomers, calculations have shown that one isomer is more likely to undergo ESIPT, which can be followed by a twisted intramolecular charge transfer (TICT) process, providing a pathway for fluorescence quenching. acs.org
The dynamics of proton transfer can also be influenced by long-range electrostatic effects within a larger molecular assembly, as seen in complex biological systems. nih.gov
Reactivity and Derivatization Pathways of Triphenyl 1h Pyrazoles
Electrophilic Aromatic Substitution Reactions on Phenyl Rings
Electrophilic aromatic substitution is a key reaction pathway for functionalizing the phenyl rings of the triphenylpyrazole system. The position of substitution is directed by the activating or deactivating nature of the pyrazole (B372694) ring and any existing substituents on the phenyl groups.
Nitration: The nitration of triphenyl-substituted pyrazoles can occur on the phenyl rings. For instance, studies on the related 1,3,5-triphenyl-4,5-dihydro-1H-pyrazoles have shown that treatment with silica-supported nitric acid (SiO2-HNO3) can lead to regioselective nitration. sci-hub.seresearchgate.net This reaction often occurs concurrently with the oxidation of the dihydropyrazole ring to the aromatic pyrazole. sci-hub.seresearchgate.net The nitration typically takes place at the para-position of the N-phenyl ring, which is activated. sci-hub.se The direct nitration of the pyrazole ring itself generally occurs at the C4 position, but this can be influenced by the reaction conditions and the steric hindrance from the bulky phenyl groups. pharmajournal.netresearchgate.net The formation of 1,3,5-triphenyl-1-(p-nitrophenyl) pyrazole has been achieved by first inducing nitration on the N-phenyl ring of the dihydropyrazole precursor, followed by oxidative aromatization. sci-hub.se
Halogenation: The phenyl rings can undergo halogenation, allowing for the introduction of chloro, bromo, or iodo substituents. Direct C-H halogenation of pyrazole derivatives is a common strategy, often employing N-halosuccinimides (NCS, NBS, NIS) as the halogen source. researchgate.netbeilstein-archives.org While much of the research focuses on the halogenation of the pyrazole core at the C4 position, the phenyl rings are also susceptible to substitution under appropriate conditions. pharmajournal.netnih.gov The specific conditions, such as the choice of solvent and catalyst, can direct the selectivity towards either the pyrazole core or the phenyl substituents. researchgate.net
Sulfonation: The reaction of pyrazole with fuming sulfuric acid typically results in sulfonation at the C4-position of the pyrazole ring. pharmajournal.net However, Friedel-Crafts type reactions on the phenyl rings are also a viable pathway for introducing sulfonyl groups. The use of benzenesulfonyl chloride in the presence of a base like pyridine (B92270) can be used to functionalize pyrazole derivatives.
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Position of Substitution | Yield |
|---|---|---|---|
| Nitration | SiO2-HNO3, Dichloromethane, Room Temperature | para-position of N-phenyl ring | High |
| Halogenation | N-halosuccinimides (NCS, NBS, NIS), Ethanol (B145695), Reflux | Phenyl rings (and C4 of pyrazole) | Good to Excellent |
| Sulfonation | Fuming Sulphuric Acid | C4 of pyrazole ring | - |
Nucleophilic Attacks on the Pyrazole Ring
The pyrazole ring is generally resistant to nucleophilic attack due to its electron-rich, π-excessive nature. nih.govmdpi.com However, nucleophilic substitution can be facilitated at the C3 and C5 positions, especially when the ring is activated by strong electron-withdrawing groups. nih.govmdpi.compharmajournal.net The presence of the phenyl groups at positions 1, 4, and 5 significantly influences the electronic distribution and steric accessibility of the pyrazole core. The pyridine-like nitrogen atom at position 2 withdraws electron density from the ring through an inductive effect, making the adjacent C3 and C5 carbons partially electropositive and thus more susceptible to nucleophilic attack compared to the C4 position. dergipark.org.tr
Redox Reactions: Oxidation and Reduction Pathways
A significant oxidative reaction pathway involves the synthesis of the aromatic pyrazole from its non-aromatic precursor, 1,4,5-triphenyl-4,5-dihydro-1H-pyrazole (a pyrazoline). Various oxidizing agents can effect this transformation, a process known as oxidative aromatization. sci-hub.seresearchgate.net For example, silica-supported nitric acid has been used to convert 1,3,5-triaryl-4,5-dihydropyrazoles into the corresponding 1,3,5-triarylpyrazoles. sci-hub.seresearchgate.net
Reduction: The aromatic pyrazole ring is resistant to reduction, as this would lead to a loss of aromaticity. pharmajournal.net Catalytic hydrogenation of the pyrazole ring can occur under specific conditions, typically leading first to pyrazolines and then to pyrazolidines. pharmajournal.net These reduced forms are stronger bases than the parent pyrazole. pharmajournal.net
Condensation and Cyclization Reactions to Form Fused Heterocycles
Pyrazole derivatives, particularly those bearing reactive functional groups like amino or carbonyl moieties, are valuable precursors for synthesizing fused heterocyclic systems. These reactions involve the condensation and subsequent cyclization of the pyrazole with a suitable bielectrophilic or binucleophilic partner.
For example, 5-aminopyrazole derivatives can be condensed with various bielectrophilic compounds to form a range of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines. beilstein-journals.org The reaction of a 5-aminopyrazole with a β-diketone in refluxing acetic acid is a reported method for synthesizing pyrazolo[3,4-b]pyridines. beilstein-journals.org Similarly, pyrazole-4-carbaldehydes are versatile building blocks that can undergo condensation and cyclization to yield fused systems like pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]pyridines. semanticscholar.org The synthesis of 4,6-diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been achieved through green synthesis methods, highlighting the utility of functionalized pyrazoles in creating complex heterocyclic structures. nih.gov
Table 2: Synthesis of Fused Heterocycles from Pyrazole Precursors
| Pyrazole Precursor | Reactant | Fused Heterocycle Product | Reference |
|---|---|---|---|
| 5-Amino-1-phenylpyrazole | Trifluoromethyl-β-diketones | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | beilstein-journals.org |
| 5-Amino-1,3-diphenylpyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | beilstein-journals.org |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile Dimer | 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | nih.gov |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile (B52724) derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |
Functionalization of the Pyrazole Core and Phenyl Substituents
Functionalization of the 1,4,5-triphenyl-1H-pyrazole scaffold can be achieved at both the central pyrazole core and the peripheral phenyl rings, providing a versatile platform for creating diverse derivatives.
Pyrazole Core Functionalization:
C4-Position: The C4 position is the most common site for electrophilic substitution on the pyrazole ring itself, due to the electronic effects of the two nitrogen atoms directing electrophiles to this position. nih.govpharmajournal.netajptonline.com Reactions like halogenation and sulfonation preferentially occur here. pharmajournal.net
C3/C5-Positions: These positions are susceptible to nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups. nih.govmdpi.com
N1-Position: The N1-position is already substituted with a phenyl group in the target molecule. In other pyrazoles, this site is reactive towards alkylation and acylation. pharmajournal.net
Phenyl Substituent Functionalization:
Electrophilic Aromatic Substitution: As detailed in section 5.1, the three phenyl rings can be functionalized via reactions like nitration and halogenation. sci-hub.se The N1-phenyl ring is particularly susceptible to substitution at its para-position. sci-hub.se
Cross-Coupling Reactions: Phenyl rings that have been pre-functionalized, for example with a halogen, can undergo various palladium-catalyzed cross-coupling reactions. Suzuki and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds, allowing for the attachment of new aryl or alkynyl groups to the phenyl substituents. nih.gov This strategy greatly expands the structural diversity achievable from a halogenated triphenylpyrazole precursor.
Advanced Applications in Materials Science
Organic Electroluminescent Devices (OLEDs)
The pyrazole (B372694) core is recognized for its utility in developing materials for Organic Light-Emitting Diodes (OLEDs). Pyrazole-based compounds have been explored as efficient blue emitters and as components in hole-transporting layers, crucial for the performance and longevity of OLED devices. rsc.orghbni.ac.in
While extensive research has been conducted on pyrazoline derivatives (the dihydro- form of pyrazoles) as hole-transporting materials (HTMs), the aromatic 1,4,5-triphenyl-1H-pyrazole also serves as a foundational structure for designing efficient HTMs. ajptonline.comrsc.org The development of materials with high thermal stability and the right energy levels for efficient charge injection and transport is critical for OLEDs. rsc.org Polymers incorporating tetraaryl pyrazole moieties, for instance, are noted for their high thermal stability, with decomposition temperatures exceeding 300 °C, a crucial property for device durability. rsc.orgresearchgate.net The design of hole transport materials often involves creating a non-planar molecular structure to prevent crystallization, which can degrade the electroluminescent structure. researchgate.net Although specific device data for this compound as a standalone HTM is not widely documented, its derivatives and related polymeric systems highlight the potential of the tetraaryl pyrazole scaffold in this application. rsc.orgrsc.org
The pyrazole molecular framework is a key component in the design of materials that emit blue light, a critical color for full-color displays and white lighting applications. hbni.ac.inajptonline.com Pyrazole derivatives are known to be efficient blue emitters in OLEDs. hbni.ac.in While much of the documented success in achieving strong blue emission comes from pyrazoline derivatives, the aromatic pyrazole core is the fundamental chromophore. researchgate.netresearchgate.net For example, N,C-chelated B–N coordinated tetraaryl pyrazoles have been developed as deep-blue emitters, with one derivative achieving a luminance of up to 8024 cd/m² and CIE coordinates of (0.15, 0.15). researchgate.net Similarly, copper(I) complexes incorporating pyrazolylphenyl ligands have been shown to exhibit blue emission, with one such complex displaying a high fluorescence quantum yield of 66.5%. rsc.org These examples underscore the intrinsic capability of the substituted pyrazole system to serve as a core for blue-light-emitting materials.
The photophysical properties of pyrazole-based systems are central to their application in OLEDs. Tetraaryl pyrazole polymers have been shown to exhibit a phenomenon known as aggregation-induced emission enhancement (AIEE), where the material is more emissive in an aggregated or solid state than in solution. rsc.orgresearchgate.netrsc.org This is a highly desirable property for OLEDs, as it mitigates the common issue of concentration quenching that plagues many fluorescent dyes in the solid state. rsc.orgresearchgate.net
The enhancement in photoluminescence is attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and promotes radiative relaxation. rsc.org Studies on polymers of styryl-substituted tetraaryl pyrazoles show they are weakly emissive in solution but become highly fluorescent when aggregated. rsc.orgresearchgate.net Furthermore, iridium complexes containing 1-phenyl-1H-pyrazole as a ligand demonstrate very strong luminescence in solution at room temperature. bohrium.com While detailed electroluminescence data specifically for this compound is limited, the strong photoluminescence observed in its related derivatives and polymers indicates its significant potential as a core structure for developing efficient electroluminescent materials. rsc.orgresearchgate.netresearchgate.net
Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizability and non-centrosymmetric organization are sought after for applications in nonlinear optics (NLO), including frequency conversion and optical switching. Pyrazole derivatives have been identified as a class of compounds with substantial NLO properties. researchgate.netnih.gov The research in this area often involves creating donor-acceptor systems to enhance the molecular hyperpolarizability.
Due to the limited specific experimental data on the NLO properties of this compound, computational studies on the closely related isomer, 1,3,5-triphenyl-1H-pyrazole , provide valuable insights into the potential of this class of compounds.
Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency are combined to generate a new photon with twice the energy. Materials capable of efficient SHG are used in lasers and other photonic devices. While much of the experimental work has focused on pyrazoline derivatives, the underlying pyrazole structure is the source of the NLO activity. lookchem.comresearchgate.netresearchgate.net For instance, donor-acceptor dyes based on polyfluorinated triphenylpyrazolines have been synthesized and incorporated into polymer films, which exhibited significant NLO response (d₃₃) up to 80 pm V⁻¹ as measured by the SHG method. researchgate.net Theoretical studies on pyrazole-based compounds support their potential for SHG applications. rsc.org
Below is a table summarizing the computational findings for the isomer 1,3,5-triphenyl-1H-pyrazole .
Table 1: Calculated Electronic and NLO Properties of 1,3,5-Triphenyl-1H-pyrazole
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | DFT/cam-B3LYP | |
| Electrophilicity Index (ω) | 3.8 | DFT |
Fluorescent Dyes and Optical Brighteners
The unique photophysical properties of the this compound scaffold make it a significant component in the development of advanced fluorescent materials. Pyrazole derivatives are recognized as a class of small molecule fluorophores that exhibit intense and tunable emission. nih.gov Their high synthetic versatility allows for the modification of their structure to fine-tune their electronic and optical properties, making them suitable for various applications. nih.gov
Derivatives of pyrazole, particularly 1,3,5-triaryl-2-pyrazolines, are well-regarded for their strong blue fluorescence and high quantum yields. researchgate.net These characteristics are essential for their use as fluorescent dyes and optical brighteners in various industries. researchgate.netresearchgate.net For instance, certain pyrazoline derivatives are employed as fluorescent whitening agents in the textile industry to enhance the brightness of fabrics. researchgate.net The triphenyl-substituted pyrazole structure is a key fluorophore. Research has shown that while some complex luminogenic materials suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes in the solid state, others exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), making them highly emissive as aggregates. rsc.org
In a comparative study, 1,3,5-triphenyl-1H-pyrazole was shown to have distinct fluorescent properties. In an acetonitrile (B52724) solution, it displays an absorption band at 279 nm and an emission band at 360 nm. rsc.org The photophysical properties can be significantly influenced by the number and position of the aryl groups. The introduction of additional aryl groups can shift the emission wavelengths and affect the quantum yield. rsc.org For example, the synthesis of tetraarylpyrazoles, which builds upon the triarylpyrazole framework, has been explored to create materials with enhanced emission characteristics in the solid state. rsc.org
The table below summarizes the photophysical properties of 1,3,5-triphenyl-1H-pyrazole and a related derivative.
| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Source |
| 1,3,5-Triphenyl-1H-pyrazole | Acetonitrile | 279 nm | 360 nm | Not specified | rsc.org |
| 1,3,4,5-Tetraphenyl-1H-pyrazole | Acetonitrile | 250-400 nm | 370 nm | 0.17 | rsc.org |
This table illustrates the influence of an additional phenyl group on the photophysical properties of the pyrazole core.
Role in Catalysis
The this compound framework is not only relevant in materials science for its optical properties but also plays a role in the field of catalysis. This can be observed in two main contexts: the use of catalysts for the synthesis of its derivatives and the application of its derivatives as ligands in catalytic systems.
Protic pyrazoles, which have an N-H group, are versatile ligands in homogeneous catalysis. mdpi.com When a pyrazole coordinates to a metal center, the acidity of the N-H proton increases, which can play a crucial role in catalytic cycles through metal-ligand cooperation. mdpi.com
A notable example of a derivative in catalysis is a cyclometalated 1,3,5-triphenylpyrazole palladium dimer. This complex has demonstrated catalytic activity in cross-coupling reactions, which are fundamental transformations in organic synthesis. hbni.ac.in
Conversely, the synthesis of triphenyl-pyrazole derivatives often requires efficient catalytic methods. Researchers have developed a simple and eco-friendly procedure for synthesizing 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives using a mesoporous SiO2-Al2O3 solid heterogeneous catalyst. jchemlett.comjchemlett.com This method offers high efficiency, mild reaction conditions, short reaction times, and excellent product yields. jchemlett.comjchemlett.com The catalyst is also reusable, which is advantageous from both an economic and environmental perspective. jchemlett.com The effectiveness of this catalyst is attributed to the presence of both Lewis and Brønsted acidic sites, with the Brønsted sites playing a significant role in the cyclization reaction. jchemlett.com
The table below details the catalytic synthesis of a 1,3,5-triphenyl-1H-pyrazole derivative.
| Reaction | Catalyst | Key Features | Yield | Source |
| Synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives | Mesoporous SiO2-Al2O3 | Heterogeneous, reusable, mild conditions, short reaction time | Excellent | jchemlett.comjchemlett.com |
| Cross-coupling reactions | Cyclometalated 1,3,5-triphenylpyrazole palladium dimer | Homogeneous catalysis | Not specified | hbni.ac.in |
This table highlights the dual role of the triphenyl pyrazole structure in catalysis: as a product of catalytic synthesis and as a ligand in a catalytically active complex.
Mechanistic Insights in Chemical Biology and Medicinal Chemistry
Structure-Activity Relationships (SAR) in Pyrazole (B372694) Derivatives
The biological activity of pyrazole derivatives is intricately linked to their chemical structure. frontiersin.org Modifications to the pyrazole core and the substituents attached to it can dramatically alter their pharmacological profiles. frontiersin.org
Influence of Phenyl Substituents on Biological Profiles
The number and position of phenyl groups on the pyrazole ring are critical determinants of biological activity. frontiersin.orgontosight.ai In the case of 1,4,5-triphenyl-1H-pyrazole, the three phenyl groups contribute to its hydrophobic nature, which can influence how it interacts with biological molecules. ontosight.ai
Research has shown that substitutions on these phenyl rings can significantly impact the compound's efficacy and selectivity. For instance, in a series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the nature of substituents on the phenyl ring at position 5 was found to be crucial for their selective inhibition of bovine serum amine oxidase. tandfonline.comnih.gov Specifically, the presence of electron-donating groups like methoxy (B1213986) and methyl on the phenyl rings can be more beneficial for antioxidant activity than unsubstituted or mono-chloro-substituted rings. nih.gov
Furthermore, studies on triphenylpyrazole derivatives have revealed that certain substitutions can enhance specific biological activities. For example, compounds with p-thiomethyl and p-nitro moieties on the 5-substituted phenyl ring demonstrated enhanced antibacterial activity against E. coli and S. aureus. ijcps.com The steric bulk and electronic properties of the phenyl groups also play a role in the compound's reactivity and potential for further functionalization through electrophilic substitution reactions.
Modification of the Pyrazole Core for Modulating Activity
Alterations to the central pyrazole ring are a key strategy for modulating the biological activity of this class of compounds. The 4,5-dihydro-1H-pyrazole (pyrazoline) structure, for instance, appears to be a favorable template for designing inhibitors of monoamine oxidase A (MAO-A). frontiersin.org The substitution pattern on the pyrazole ring can create specific patterns of metabolic enzyme inhibition. frontiersin.org
A notable example of pyrazole core modification is the synthesis of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid. This derivative, featuring an ω-alkanoic acid side chain, was identified as a potent inhibitor of ADP-induced human platelet aggregation. nih.gov Structure-activity relationship studies demonstrated that the minimum structural requirements for this activity are the vicinally diphenylated pyrazole with an eight or nine-atom long alkanoic acid side chain. nih.gov The potency was found to be dependent on both the length of the side chain and its topological relationship with the two phenyl rings. nih.gov
Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidases)
This compound and its derivatives have been shown to be effective inhibitors of various enzymes, with a particular focus on monoamine oxidases (MAOs). MAOs are crucial enzymes involved in the metabolism of biogenic amines. tandfonline.com
Derivatives of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole have been identified as a third generation of reversible monoamine oxidase inhibitors. tandfonline.comnih.gov Their inhibitory activity can be selective, depending on the substituents present on the phenyl rings. tandfonline.comnih.gov For example, the presence of a p-chlorophenyl substituent at position 1 of the pyrazole nucleus is thought to interact with a hydrophobic site on the enzyme. tandfonline.com The inhibitory mechanism is often non-competitive. researchgate.net
Research has highlighted that 4,5-dihydro-1H-pyrazole derivatives show a considerable affinity for amino acid residues within the active site of MAO-A, including Ala68, Tyr69, Phe208, Tyr407, and Tyr444. frontiersin.org The tautomeric forms of the pyrazole ring are also believed to play a key role in their interaction with the enzyme's active site. frontiersin.org
Interactions with Molecular Targets
The biological effects of this compound derivatives are a result of their interactions with specific molecular targets. These interactions can lead to the modulation of various signaling pathways.
One well-studied example is the interaction of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid with the platelet prostacyclin (PGI2) receptor. nih.gov This interaction was confirmed through the displacement of [3H]iloprost from platelet membranes, indicating that this receptor is the primary site of its biological action in inhibiting platelet aggregation. nih.gov This interaction leads to an increase in intraplatelet cAMP accumulation and the stimulation of platelet membrane-bound adenylate cyclase. nih.gov
In the context of anticancer activity, derivatives of 1,3,5-triphenyl-1H-pyrazole have been shown to target key regulators of apoptosis, such as Bcl-2. rsc.org Molecular docking studies have confirmed the high binding affinity of certain derivatives to Bcl-2, primarily through hydrogen bonding interactions. rsc.org This targeting of Bcl-2 is a crucial aspect of their ability to induce apoptosis in cancer cells.
Cellular Mechanism Studies (e.g., Cell Cycle and Apoptosis in research models)
Research has demonstrated that this compound derivatives can exert significant effects on cellular processes like the cell cycle and apoptosis, particularly in cancer cells.
In human acute leukemia cell lines (K562 and Jurkat), a specific derivative of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole was found to be highly cytotoxic. nih.govresearchgate.net This compound induced cell cycle arrest in the S-phase in Jurkat cells and increased the proportion of cells in the sub-G0/G1 phase in both cell lines. nih.gov
The mechanism of cytotoxicity was determined to be the induction of apoptosis. nih.gov Cells treated with this derivative exhibited morphological changes characteristic of apoptosis, which was confirmed by the externalization of phosphatidylserine (B164497) and DNA fragmentation. nih.gov Further investigation suggested the involvement of an intrinsic apoptosis pathway, indicated by mitochondrial damage and an increased ratio of mitochondrial Bax/Bcl2. nih.gov Similar apoptotic induction has been observed in other cancer cell lines, where these compounds activate caspases and modulate apoptotic pathways. rsc.org
Emerging Trends and Future Research Directions
Integration of Computational and Experimental Approaches for Design and Discovery
The synergy between computational modeling and experimental validation is revolutionizing the design and discovery of novel pyrazole (B372694) derivatives with tailored properties. nih.gov This integrated approach accelerates the research process, reduces costs, and enhances the probability of success in identifying lead compounds for various applications. nih.gov
Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in predicting the biological activity and physicochemical properties of new pyrazole-based molecules. scielo.org.mxresearchgate.net For instance, molecular docking simulations can predict the binding affinity and mode of interaction of a pyrazole derivative with a specific biological target, such as an enzyme or receptor. scielo.org.mxmdpi.com This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and experimental testing. nih.gov Furthermore, computational methods can aid in understanding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of new drug candidates at an early stage of development.
Experimental validation remains crucial to confirm the predictions of computational models. creative-biostructure.com The synthesis of computationally designed molecules is followed by rigorous in vitro and in vivo testing to evaluate their actual biological activity and properties. Discrepancies between computational predictions and experimental results provide valuable feedback for refining the computational models, leading to a more accurate and predictive drug discovery pipeline. This iterative cycle of design, synthesis, and testing is a powerful strategy for the rational development of new therapeutic agents based on the triphenylpyrazole scaffold.
Development of Novel Synthetic Pathways
The synthesis of 1,4,5-Triphenyl-1H-pyrazole and its substituted analogues continues to be an active area of research, with a strong emphasis on developing more efficient, selective, and environmentally benign methodologies. mdpi.com Traditional methods often involve multi-step procedures with harsh reaction conditions. nih.gov
Recent advancements have focused on one-pot multicomponent reactions, which offer a streamlined approach to constructing the pyrazole core. mdpi.com These methods often utilize innovative catalytic systems to achieve high yields and selectivity. For example, the use of heterogeneous catalysts is gaining traction due to their ease of separation and reusability. jchemlett.com
Furthermore, modern synthetic techniques are being increasingly applied to pyrazole synthesis:
Microwave-assisted synthesis: This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. nih.govmdpi.comrsc.orgnih.gov
Flow chemistry: Continuous flow processing offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and better scalability from the laboratory to industrial production. mdpi.comscilit.comrsc.orgresearchgate.netuniqsis.com
Photocatalysis: Visible-light-induced photocatalysis provides a mild and sustainable approach for the synthesis of pyrazole derivatives, often enabling novel reaction pathways that are not accessible through traditional thermal methods. acs.orgacs.orgnih.govutm.mychim.it
These novel synthetic pathways not only improve the efficiency and sustainability of producing known triphenylpyrazole derivatives but also open up avenues for creating new and complex structures with potentially enhanced properties.
Exploration of New Material Science Applications
The unique photophysical properties of this compound and its derivatives make them attractive candidates for a range of material science applications. jchemlett.comresearchgate.net Their conjugated π-system gives rise to interesting electronic and optical characteristics, which are being actively explored.
One of the most promising areas is in the development of organic light-emitting diodes (OLEDs) . Pyrazoline derivatives, including triphenyl-substituted structures, have been investigated as hole-transporting or emissive materials in OLED devices. Their high fluorescence quantum yields contribute to the efficiency of these devices.
Another emerging application is in the field of nonlinear optics (NLO) . Donor-acceptor chromophores based on polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles have been synthesized and shown to possess significant NLO activity. researchgate.net These materials have the potential to be used in advanced photonic and optoelectronic technologies. The ability to tune the electronic properties of the pyrazole core through the introduction of various substituents allows for the rational design of NLO materials with optimized performance.
Future research in this area will likely focus on the synthesis of novel triphenylpyrazole-based polymers and dendrimers with enhanced thermal stability and processability for use in a wider range of electronic and photonic devices.
Diversification of Medicinal Chemistry Targets for Pyrazole Scaffolds
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocyclic ring. researchgate.netmdpi.com Research on this compound and its derivatives continues to uncover new and diverse biological activities, expanding their therapeutic potential.
Initially recognized for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes, the medicinal applications of pyrazoles have significantly broadened. tandfonline.com Current research is exploring their potential in targeting a variety of diseases:
Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer effects against a range of human cancer cell lines. tandfonline.com Their mechanisms of action are often linked to the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.
Antimicrobial Activity: The search for new antimicrobial agents is a global health priority, and pyrazole derivatives have shown promising activity against various bacterial and fungal strains. researchgate.net
Cannabinoid Receptor Modulation: Substituted pyrazolines are being investigated as modulators of cannabinoid CB1 receptors, with potential applications in the treatment of obesity, metabolic disorders, and neurological conditions. dntb.gov.ua
Monoamine Oxidase (MAO) Inhibition: 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as reversible inhibitors of monoamine oxidases, suggesting their potential use as antidepressants. bhu.ac.in
The ability to readily modify the substituents on the phenyl rings of the triphenylpyrazole core allows for the fine-tuning of their biological activity and selectivity towards specific molecular targets.
Table 1: Investigated Medicinal Chemistry Targets for Pyrazole Scaffolds
| Target Class | Specific Examples | Potential Therapeutic Application |
|---|---|---|
| Enzymes | Cyclooxygenase (COX), Protein Kinases, Monoamine Oxidases (MAOs) | Anti-inflammatory, Anticancer, Antidepressant |
| Receptors | Cannabinoid Receptor 1 (CB1) | Obesity, Metabolic Disorders, Neurological Disorders |
| Microorganisms | Various bacterial and fungal strains | Infectious Diseases |
Advanced Analytical Methodologies for Complex Pyrazole Characterization
The synthesis of novel and complex pyrazole derivatives necessitates the use of advanced analytical techniques for their unambiguous structural characterization. mdpi.com The potential for isomerism, particularly regioisomerism during synthesis, requires sophisticated methods to differentiate between closely related structures. bohrium.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this regard. creative-biostructure.commdpi.com While one-dimensional (1D) 1H and 13C NMR are routinely used, advanced two-dimensional (2D) NMR experiments are often essential for complete structural elucidation. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. bohrium.com
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. bohrium.com
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the connectivity of different molecular fragments and differentiating between isomers. bohrium.com
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule. bohrium.com
Mass spectrometry (MS) is another vital tool, providing information about the molecular weight and fragmentation pattern of the synthesized compounds. jchemlett.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of new molecules. mdpi.com
X-ray crystallography provides the definitive three-dimensional structure of crystalline compounds, confirming the connectivity and stereochemistry with high precision. jchemlett.com
These advanced analytical methodologies, often used in combination, are indispensable for the accurate characterization of complex pyrazole derivatives, ensuring the integrity of the data in both fundamental research and drug discovery.
Sustainability in Triphenylpyrazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives, aiming to develop more environmentally friendly and sustainable processes. researchgate.net This involves a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netgrafiati.com
Several green synthetic strategies are being explored:
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more benign alternatives is a key aspect of green chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as promising green reaction media for pyrazole synthesis. mdpi.comresearchgate.netbhu.ac.inresearchgate.net They are often biodegradable, non-toxic, and can be recycled. Water is also being utilized as a solvent in some photocatalytic and multicomponent reactions. utm.my
Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is highly desirable. Organocatalysis and photocatalysis using metal-free organic dyes are gaining prominence. utm.my Some reactions can also be performed under catalyst-free conditions, particularly with the aid of microwave irradiation or in deep eutectic solvents. bhu.ac.in
Energy Efficiency: As mentioned earlier, microwave-assisted synthesis and photocatalysis using visible light are more energy-efficient alternatives to conventional heating. nih.govutm.my Flow chemistry can also contribute to better energy efficiency through improved heat transfer. mdpi.com
The "greenness" of a synthetic route can be quantitatively assessed using various metrics, such as the E-factor (Environmental factor), which measures the amount of waste produced per unit of product, and atom economy. researchgate.net The application of these metrics helps in comparing different synthetic methods and identifying the most sustainable options.
Table 2: Green Chemistry Approaches in Triphenylpyrazole Synthesis
| Green Chemistry Principle | Specific Approach | Examples in Pyrazole Synthesis |
|---|---|---|
| Safer Solvents and Auxiliaries | Use of deep eutectic solvents (DES), water | Choline chloride:glycerol as a reaction medium bhu.ac.in |
| Design for Energy Efficiency | Microwave-assisted synthesis, Photocatalysis | Rapid synthesis under microwave irradiation nih.gov, Visible-light induced reactions utm.my |
| Use of Renewable Feedstocks | Not widely reported for triphenylpyrazole | - |
| Reduce Derivatives | One-pot multicomponent reactions | Tandem Knoevenagel-Michael cyclocondensation utm.my |
| Catalysis | Use of heterogeneous catalysts, organocatalysts, photocatalysts | Mesoporous SiO2-Al2O3 jchemlett.com, Methylene blue photocatalyst utm.my |
| Design for Degradation | Not extensively studied | - |
| Real-time Analysis for Pollution Prevention | In-line monitoring in flow chemistry | - |
| Inherently Safer Chemistry for Accident Prevention | Use of less hazardous reagents, flow chemistry | Avoiding explosive intermediates with flow chemistry mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,4,5-Triphenyl-1H-pyrazole, and how do they compare in terms of yield and reaction time?
- Methodological Answer : The oxidation of pyrazoline precursors using trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane in aqueous conditions provides a green chemistry route with high yields (up to 90%) and reduced reaction times (2–3 hours). This method avoids toxic solvents and metals, simplifies purification, and outperforms traditional approaches like iodine-mediated oxidation (Table 2, ). Comparative analysis of reaction parameters (e.g., solvent, catalyst loading, temperature) is critical for optimizing scalability .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity, while X-ray crystallography resolves bond lengths and angles (e.g., C–N bond distances of 1.374 Å and dihedral angles between aryl rings). Crystallographic data also validate steric effects from phenyl groups, which influence reactivity .
Q. What purification strategies ensure high purity for this compound?
- Methodological Answer : Aqueous work-up (using NH₄Cl and water) removes soluble byproducts like acetylacetone, while column chromatography (cyclohexane/ethyl acetate gradient) isolates the product with >95% purity. Dry-loading with Celite® improves chromatographic efficiency for large-scale synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for this compound across different methodologies?
- Methodological Answer : Discrepancies arise from variations in oxidants (e.g., iodine vs. dioxolane derivatives), solvent polarity, and reaction time. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, demonstrates that replacing iodine with peroxides eliminates iodine’s inhibitory effects, improving yield by 20–30% . Cross-validation with green chemistry metrics (e.g., E-factor) ensures sustainability .
Q. What strategies enable the design of this compound derivatives with enhanced biological or catalytic activity?
- Methodological Answer : Functionalization at the pyrazole core (C-3 or C-5 positions) via:
- Carboxylation : Hydrolysis of ethyl esters (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) yields carboxylic acid derivatives for metal coordination .
- Hybridization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole moieties, as shown in 4-(4-methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (60–61% yield) .
- Fluorinated substituents : Introducing trifluoromethyl or 4-fluorophenyl groups enhances lipophilicity and bioactivity .
Q. How do computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the C-4 position in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid shows high electron density, guiding regioselective modifications . Molecular docking studies further correlate substituent effects with biological target interactions (e.g., carbonic anhydrase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
